Phase 3 Noninferiority to Darbepoetin Alfa in Hemodialysis Patients: SYMPHONY HD Study
In a 24-week Phase 3 study comparing oral JTZ-951 (enarodustat) once daily to intravenous darbepoetin alfa (DA) weekly in Japanese hemodialysis patients (n=332), the mean hemoglobin (Hb) level during the evaluation period (weeks 20–24) was 10.73 g/dL (95% CI: 10.56, 10.91) in the enarodustat arm versus 10.85 g/dL (95% CI: 10.72, 10.98) in the DA arm, with a difference of -0.12 g/dL (95% CI: -0.33, 0.10). This result established noninferiority of enarodustat to DA against the prespecified margin of -1.0 g/dL [1]. Both arms maintained mean Hb within the target range (≥10.0 to <12.0 g/dL) throughout the treatment period. Additionally, enarodustat treatment was associated with increased total iron-binding capacity and serum iron and decreased hepcidin through week 4, indicating improved iron mobilization [1].
| Evidence Dimension | Hemoglobin maintenance efficacy (mean Hb during weeks 20–24) |
|---|---|
| Target Compound Data | 10.73 g/dL (95% CI: 10.56, 10.91) |
| Comparator Or Baseline | Darbepoetin alfa: 10.85 g/dL (95% CI: 10.72, 10.98) |
| Quantified Difference | -0.12 g/dL (95% CI: -0.33, 0.10); noninferiority margin: -1.0 g/dL |
| Conditions | 24-week Phase 3 randomized controlled trial; Japanese patients with CKD receiving maintenance hemodialysis; once-daily oral enarodustat vs. weekly IV DA |
Why This Matters
This Phase 3 head-to-head evidence provides procurement-level confidence that JTZ-951 achieves hemoglobin outcomes comparable to the injectable standard-of-care ESA, supporting its use as an oral alternative.
- [1] Akizawa T, Nangaku M, Yonekawa T, Okuda N, Kawamatsu S, Onoue T, Endo Y, Hara K, Cobitz AR. A Phase 3 Study of Enarodustat (JTZ-951) in Japanese Hemodialysis Patients for Treatment of Anemia in Chronic Kidney Disease: SYMPHONY HD Study. Kidney Dis. 2021;7(6):494-502. View Source
